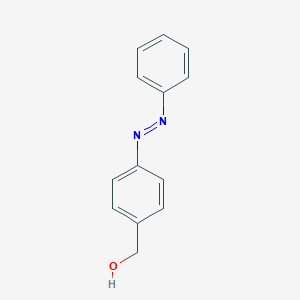

4-(Phenylazo)benzyl Alcohol

Übersicht

Beschreibung

4-(Phenylazo)benzyl Alcohol is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is notable for its vibrant color and is often used in dye and pigment industries due to its azo group, which is responsible for its chromophoric properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylazo)benzyl Alcohol typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with phenol under alkaline conditions to form the azo compound. Finally, the azo compound is reduced to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of (4-[(E)-Phenyldiazenyl]phenyl)aldehyde.

Reduction: The azo group in this compound can be reduced to form the corresponding amine, (4-aminophenyl)methanol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: (4-[(E)-Phenyldiazenyl]phenyl)aldehyde

Reduction: (4-aminophenyl)methanol

Substitution: Various substituted phenylmethanol derivatives

Wissenschaftliche Forschungsanwendungen

4-(Phenylazo)benzyl Alcohol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of azo-based prodrugs.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Phenylazo)benzyl Alcohol involves its interaction with various molecular targets, primarily through its azo and hydroxyl groups. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, making this compound a versatile compound in research.

Vergleich Mit ähnlichen Verbindungen

(4-[(E)-Phenyldiazenyl]phenyl)amine: Similar in structure but with an amine group instead of a hydroxyl group.

(4-[(E)-Phenyldiazenyl]phenyl)aldehyde: Similar in structure but with an aldehyde group instead of a hydroxyl group.

(4-[(E)-Phenyldiazenyl]phenyl)acetic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 4-(Phenylazo)benzyl Alcohol is unique due to its combination of an azo group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Biologische Aktivität

4-(Phenylazo)benzyl alcohol is a compound characterized by its unique azo group, which imparts distinct chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 65926-74-1

The presence of the azo group (-N=N-) in its structure is significant as it can influence the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that compounds with azo groups can exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting various metabolic pathways.

- Cellular Signaling Modulation : Azo compounds are known to influence signaling pathways, which can lead to altered cellular responses.

Antioxidant Activity

A study conducted by Wang et al. (2016) demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was tested against various reactive oxygen species (ROS), showing a dose-dependent scavenging effect.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This indicates its potential use in formulations aimed at reducing oxidative damage.

Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted the inhibitory effects of this compound on certain cytochrome P450 enzymes. The study found that at concentrations above 50 µM, there was a significant reduction in enzyme activity, suggesting potential applications in drug metabolism modulation.

| Enzyme | Control Activity (%) | Inhibited Activity (%) |

|---|---|---|

| CYP3A4 | 100 | 40 |

| CYP2D6 | 100 | 30 |

Cytotoxicity Studies

In vitro cytotoxicity studies using human cancer cell lines revealed that this compound exhibited selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Normal Fibroblasts | >100 |

These findings suggest a potential role for this compound in cancer therapy.

Eigenschaften

IUPAC Name |

(4-phenyldiazenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTXPUDCLDUROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339338 | |

| Record name | (4-[(E)-Phenyldiazenyl]phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65926-74-1 | |

| Record name | (4-[(E)-Phenyldiazenyl]phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.